molecular formula C24H25N5O2S B10911261 (4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10911261
M. Wt: 447.6 g/mol
InChI Key: MDQRYZWFJAFDNW-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyrazolone core, and a morpholinopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of efficient catalysts and solvents, as well as precise control of reaction temperatures and times. The process is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism by which 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-{(E)-1-[(3-Morpholinopropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 2-(1,3-Benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE apart from similar compounds is its unique combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(3-morpholin-4-ylpropyliminomethyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H25N5O2S/c30-23-19(17-25-11-6-12-28-13-15-31-16-14-28)22(18-7-2-1-3-8-18)27-29(23)24-26-20-9-4-5-10-21(20)32-24/h1-5,7-10,17,27H,6,11-16H2

InChI Key

MDQRYZWFJAFDNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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